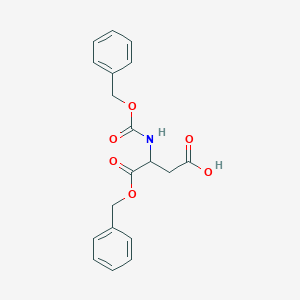
4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid
Overview
Description
Z-Asp-OBzl, also known as N-Carbobenzyloxy-L-aspartic Acid 1-Benzyl Ester, is a compound widely used in organic synthesis. It is a derivative of aspartic acid, where the amino group is protected by a carbobenzyloxy (Z) group, and the carboxyl group is esterified with benzyl alcohol. This compound is particularly useful in peptide synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Asp-OBzl typically involves the protection of the amino group of L-aspartic acid with a carbobenzyloxy group, followed by esterification of the carboxyl group with benzyl alcohol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: In industrial settings, the production of Z-Asp-OBzl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Z-Asp-OBzl undergoes various chemical reactions, including:
Hydrogenation: The benzyl ester group can be selectively removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Acylation: The amino group can be acylated with different acyl chlorides to form amides.
Deprotection: The carbobenzyloxy group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Hydrogenation: Pd/C, hydrogen gas, methanol.
Acylation: Acyl chlorides, triethylamine, dichloromethane.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products:
Hydrogenation: L-aspartic acid.
Acylation: N-acyl aspartic acid derivatives.
Deprotection: Free L-aspartic acid.
Scientific Research Applications
Z-Asp-OBzl is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis:
Drug Development: It is used in the synthesis of peptide-based drugs and inhibitors.
Biochemical Studies: It is employed in the study of enzyme-substrate interactions and protein folding mechanisms
Mechanism of Action
The mechanism of action of Z-Asp-OBzl involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Molecular Targets and Pathways: Z-Asp-OBzl targets the amino and carboxyl groups of aspartic acid, facilitating the formation of peptide bonds in a controlled manner. It is involved in pathways related to protein synthesis and modification .
Comparison with Similar Compounds
Z-Asp-OH: N-Carbobenzyloxy-L-aspartic acid, where only the amino group is protected.
Z-Asp-OMe: N-Carbobenzyloxy-L-aspartic acid methyl ester, where the carboxyl group is esterified with methanol.
Z-Asp-OBzl-ONp: N-Carbobenzyloxy-L-aspartic acid 4-nitrophenyl ester, used as an activated ester for peptide coupling.
Uniqueness: Z-Asp-OBzl is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. This dual protection allows for selective deprotection and coupling reactions, providing greater control over the synthesis process .
Properties
IUPAC Name |
4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOZWZKJQRBZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4515-20-2, 4779-31-1 | |
| Record name | 1-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4515-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC173727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC150012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


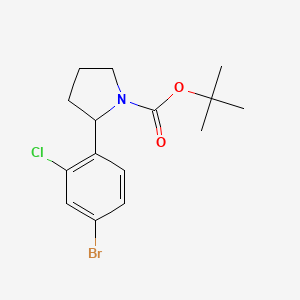
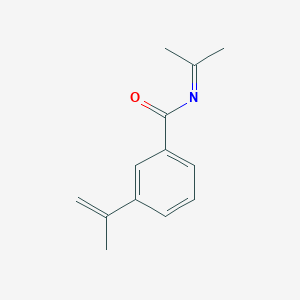
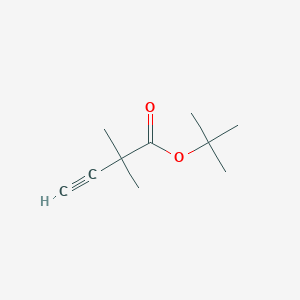
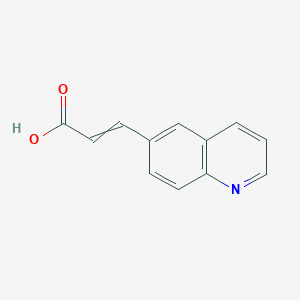





![(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12442307.png)
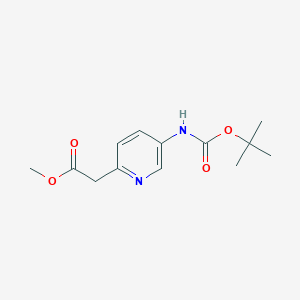
![Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl](/img/structure/B12442314.png)
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]phenol](/img/structure/B12442328.png)
![1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine](/img/structure/B12442335.png)
